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Foundational

An In-depth Technical Guide to the Antioxidant Mechanism of Action of Procyanidin B-2 3,3'-di-O-gallate

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Procyanidin B-2 3,3'-di-O-gallate in Redox Biology Procyanidin B-2 3,3'-di-O-gallate (PCBG) is a B-type procyanidin dimer...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Procyanidin B-2 3,3'-di-O-gallate in Redox Biology

Procyanidin B-2 3,3'-di-O-gallate (PCBG) is a B-type procyanidin dimer consisting of two (-)-epicatechin units linked by a C4-C8 bond, with gallic acid moieties esterified at the 3-hydroxyl groups of both units. Found in sources such as grape seeds, PCBG has garnered significant attention for its potent biological activities, including its profound antioxidant effects.[1] This guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of PCBG, delving into its direct radical scavenging capabilities and its intricate modulation of cellular antioxidant defense pathways. Understanding these mechanisms is paramount for its potential development as a therapeutic agent against oxidative stress-related pathologies.

Part 1: Direct Radical Scavenging Activity

The chemical structure of PCBG is intrinsically linked to its potent radical scavenging properties. The presence of multiple phenolic hydroxyl groups, particularly the catechol moieties in the B-rings and the galloyl groups, allows for the donation of hydrogen atoms to stabilize free radicals, thereby terminating radical chain reactions.

Structure-Activity Relationship

The antioxidant capacity of procyanidins is significantly influenced by their degree of polymerization and galloylation. Studies have consistently shown that galloylation enhances the antioxidant activity of procyanidins.[2] The three hydroxyl groups on the galloyl moiety contribute significantly to the radical scavenging capacity. In the case of PCBG, the presence of two galloyl groups markedly increases its ability to quench free radicals compared to its non-galloylated counterpart, procyanidin B2.

Quantitative Assessment of Radical Scavenging

The direct antioxidant activity of PCBG can be quantified using various in vitro assays, with DPPH and ABTS being the most common.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic blue-green color. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Table 1: Comparative Radical Scavenging Activity of Procyanidins

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Procyanidin B22.82 ± 0.102.71 ± 0.15[3]
Procyanidin C11.88 ± 0.011.52 ± 0.17[3]
Vitamin C~5~2.34 (Trolox Equivalent)[3][4]

Note: Specific IC50 values for Procyanidin B-2 3,3'-di-O-gallate were not available in a single comparative study. The provided data for related procyanidins and Vitamin C offer a contextual baseline. The higher potency of galloylated procyanidins is a well-established principle.[2]

Part 2: Modulation of Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, PCBG exerts its antioxidant effects by upregulating endogenous antioxidant defense systems. A key player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2).

Activation of the Nrf2-ARE Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes through its binding to the antioxidant response element (ARE) in the promoter region of its target genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to inducers like PCBG, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of genes encoding for antioxidant enzymes.

Studies on procyanidins have shown that they can activate the Nrf2 pathway by inhibiting the ubiquitinated degradation of Nrf2.[5] This activation is often mediated by upstream signaling kinases. Research on procyanidin B2, the parent compound of PCBG, has demonstrated the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways in Nrf2 activation.[6] More recent studies on galloylated procyanidins have also confirmed the activation of the Nrf2-HO-1/NQO1 pathway.[7][8]

Nrf2_Activation_by_PCBG cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCBG Procyanidin B-2 3,3'-di-O-gallate UpstreamKinases Upstream Kinases (e.g., p38, PI3K/Akt) PCBG->UpstreamKinases CellMembrane Cell Membrane Nrf2 Nrf2 UpstreamKinases->Nrf2 Phosphorylation Keap1 Keap1 Ub Ubiquitin Keap1->Ub associates Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces Transcription Nucleus Nucleus

Caption: Nrf2 Signaling Pathway Activation by PCBG.

Upregulation of Antioxidant Enzymes

The activation of the Nrf2-ARE pathway by PCBG leads to the increased expression and activity of several critical antioxidant enzymes:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone radicals.

  • Superoxide Dismutase (SOD): Enzymes that catalyze the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

  • Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the antioxidant activity of PCBG.

DPPH Radical Scavenging Assay

Objective: To determine the direct radical scavenging capacity of PCBG.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of PCBG in methanol.

  • In a 96-well plate, add 100 µL of each PCBG dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of PCBG required to inhibit 50% of the DPPH radicals.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prepare_DPPH Prepare_PCBG Prepare PCBG Dilutions Start->Prepare_PCBG Mix Mix PCBG and DPPH in 96-well plate Prepare_DPPH->Mix Prepare_PCBG->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH Radical Scavenging Assay.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Objective: To measure the intracellular antioxidant activity of PCBG.

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.[9][10][11][12]

Protocol:

  • Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Incubate the cells with DCFH-DA solution (e.g., 25 µM) for 1 hour at 37°C.

  • Wash the cells to remove excess DCFH-DA.

  • Treat the cells with various concentrations of PCBG for a specified time.

  • Induce oxidative stress by adding a ROS generator (e.g., AAPH or H₂O₂).

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time using a fluorescence plate reader.

  • Calculate the CAA unit, which represents the percentage of inhibition of DCF formation.

CAA_Assay_Workflow Start Start: Seed Cells in 96-well plate Wash1 Wash Cells Start->Wash1 Load_Probe Incubate with DCFH-DA Wash1->Load_Probe Wash2 Wash to remove excess probe Load_Probe->Wash2 Treat_PCBG Treat with PCBG Wash2->Treat_PCBG Induce_Stress Add ROS Generator (e.g., AAPH) Treat_PCBG->Induce_Stress Measure Measure Fluorescence (Ex/Em: 485/535 nm) Induce_Stress->Measure Analyze Analyze Data and Calculate CAA Measure->Analyze End End Analyze->End

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Glutathione Peroxidase (GPx) Activity Assay

Objective: To determine the effect of PCBG on the activity of GPx in cell lysates.

Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.

Protocol:

  • Culture cells and treat with PCBG for the desired time.

  • Harvest the cells and prepare cell lysates.

  • In a 96-well plate, add cell lysate, assay buffer, glutathione, glutathione reductase, and NADPH.

  • Initiate the reaction by adding a substrate for GPx (e.g., cumene hydroperoxide).

  • Immediately measure the absorbance at 340 nm at different time points using a microplate reader.

  • Calculate the GPx activity based on the rate of NADPH consumption.

Conclusion

Procyanidin B-2 3,3'-di-O-gallate exhibits a robust and multi-faceted antioxidant mechanism of action. Its potent direct radical scavenging activity, attributed to its unique chemical structure with multiple hydroxyl and galloyl groups, provides the first line of defense against oxidative damage. Furthermore, its ability to modulate the Nrf2-ARE signaling pathway, leading to the upregulation of a suite of protective antioxidant enzymes, highlights its role in enhancing the endogenous antioxidant capacity of cells. This dual action makes PCBG a compelling candidate for further investigation in the development of novel therapeutic strategies for a variety of oxidative stress-driven diseases. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the antioxidant properties of this promising natural compound.

References

  • Casado-Carrasco, R., et al. (2021). Comparative Antioxidant and Cytotoxic Effect of Procyanidin Fractions from Grape and Pine. Antioxidants, 10(9), 1449. [Link]

  • Chen, L., et al. (2024). Procyanidin B2-3′-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Journal of Agricultural and Food Chemistry. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Methods in Molecular Biology, 610, 245-256. [Link]

  • Jeong, S. O., et al. (2015). Procyanidins from Wild Grape (Vitis amurensis) Seeds Regulate ARE-Mediated Enzyme Expression via Nrf2 Coupled with p38 and PI3K/Akt Pathway in HepG2 Cells. PLoS One, 10(10), e0139921. [Link]

  • Plumb, G. W., et al. (1998). Antioxidant properties of catechins and proanthocyanidins: effect of polymerisation, galloylation and glycosylation. Free Radical Research, 29(4), 351-358. [Link]

  • DaNa. (2015). Cellular DCF-DA assay. [Link]

  • Erzinger, G. S., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158). [Link]

  • Shuhua, Y., et al. (2022). Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2. Oxidative Medicine and Cellular Longevity, 2022, 9358356. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link]

  • Rodriguez-Ramiro, I., et al. (2012). Procyanidin B2 induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress. European Journal of Nutrition, 51(7), 881-892. [Link]

  • Liu, Y., et al. (2024). Procyanidin B2-3′-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. Journal of Agricultural and Food Chemistry. [Link]

  • Plumb, G. W., et al. (1999). Antioxidant properties of gallocatechin and prodelphinidins from pomegranate peel. Redox Report, 4(4), 185-190. [Link]

  • Gu, L., et al. (2012). Identification of Proanthocyanidins from Litchi (Litchi chinensis Sonn.) Pulp by LC-ESI-Q-TOF-MS and Their Antioxidant Activity. PLoS One, 7(10), e46352. [Link]

  • Nunes, C., et al. (2007). Evidence for galloylated type-A procyanidins in grape seeds. Food Chemistry, 105(4), 1457-1467. [Link]

  • Li, H., et al. (2022). Study on the antioxidant ability of procyanidins and their complexes. E3S Web of Conferences, 341, 01013. [Link]

  • Olszowy, M., & Dawidowicz, A. L. (2018). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Chemical Papers, 72(12), 3119-3127. [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

  • Tanaka, S., et al. (2023). Procyanidin B2 3,3''-di-O-gallate ameliorates imiquimod-induced skin inflammation by suppressing TLR7 signaling through the inhibition of endosomal acidification in dendritic cells. International Immunopharmacology, 121, 110444. [Link]

  • ResearchGate. (n.d.). (PDF) Nanoparticles loaded with procyanidin B2-3′-O-gallate from grape seed: preparation, characterization and antioxidant activity. [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Glutathione Peroxidase Assay Kit (EGPX-100). [Link]

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Exploratory

An In-depth Technical Guide to the Anti-inflammatory Properties of Procyanidin B-2 3,3'-di-O-gallate In Vitro

Introduction: The Therapeutic Potential of Procyanidin B-2 3,3'-di-O-gallate in Inflammation Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Procyanidin B-2 3,3'-di-O-gallate in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Among the promising candidates are polyphenolic compounds derived from natural sources. Procyanidin B-2 3,3'-di-O-gallate (PCB2DG), a specific galloylated flavan-3-ol, has emerged as a molecule of significant interest due to its potent immunomodulatory and anti-inflammatory activities demonstrated in various in vitro models.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of PCB2DG, delving into its mechanisms of action, and presenting detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of inflammation and natural product pharmacology.

Mechanisms of Action: Unraveling the Immunomodulatory Effects of PCB2DG

PCB2DG exerts its anti-inflammatory effects through a multi-targeted approach, influencing key signaling pathways and cellular metabolic processes that are central to the inflammatory response.

Suppression of Pro-inflammatory Cytokine Production

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines. PCB2DG has been shown to significantly inhibit the production of several key cytokines in immune cells. In activated T cells, PCB2DG treatment leads to a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17).[1][2] This inhibitory effect is crucial as these cytokines are pivotal mediators in the pathogenesis of numerous inflammatory and autoimmune diseases.[2] The gallate moieties at the 3,3''-positions of the procyanidin B2 structure appear to be critical for this enhanced anti-inflammatory activity compared to its non-galloylated counterpart.[2]

Modulation of Key Signaling Pathways

The anti-inflammatory activity of PCB2DG is underpinned by its ability to modulate several critical intracellular signaling pathways:

  • mTOR-HIF-1α Pathway: PCB2DG has been demonstrated to suppress the mammalian target of rapamycin (mTOR) and hypoxia-inducible factor 1-alpha (HIF-1α) pathway in activated CD4+ T cells.[1] This inhibition is associated with a decrease in glycolytic activity, a metabolic shift essential for T cell activation and TNF-α production.[1][4] Specifically, PCB2DG reduces the phosphorylation of mTOR and its downstream target p70S6K.[1]

  • Toll-Like Receptor (TLR) Signaling: In dendritic cells, PCB2DG has been shown to suppress endosomal TLR signaling, particularly TLR7 and TLR9.[3] This is achieved by inhibiting endosomal acidification, a critical step for the activation of these receptors.[3] By attenuating TLR signaling, PCB2DG can reduce the production of inflammatory cytokines by dendritic cells in response to pathogen-associated molecular patterns.[3]

  • VEGFR2 and Integrin Signaling: Beyond its immunomodulatory effects, PCB2DG also targets pathways involved in angiogenesis, a process closely linked to chronic inflammation. It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and integrin signaling pathways in endothelial cells, leading to reduced cell growth, motility, and tube formation.[5][6][7]

Metabolic Reprogramming of Immune Cells

Recent evidence highlights the importance of cellular metabolism in dictating immune cell function. PCB2DG has been found to influence the metabolic state of T cells:

  • Inhibition of Glycolysis: As mentioned, PCB2DG suppresses glycolytic activity in activated T cells, which is a key metabolic pathway providing energy and biosynthetic precursors for their proliferation and effector functions.[1][4]

  • Regulation of Glutamine Influx: PCB2DG can reduce intracellular glutamine levels in CD4+ T cells by directly interacting with the glutamine transporter ASCT2.[8] Since glutamine is essential for mTOR signaling and IFN-γ production, this interaction represents another mechanism by which PCB2DG exerts its immunomodulatory effects.[8]

Experimental Workflows for In Vitro Evaluation of PCB2DG

A robust in vitro evaluation of the anti-inflammatory properties of PCB2DG necessitates a series of well-controlled experiments. The following section outlines key experimental workflows, from initial cytotoxicity assessment to detailed mechanistic studies.

Workflow for In Vitro Anti-inflammatory Assessment

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Anti-inflammatory Assays cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation & Characterization B Cell Culture (e.g., Macrophages, T-cells) A->B C Cytotoxicity Assessment (MTT/MTS Assay) B->C D Induction of Inflammation (e.g., LPS, anti-CD3) C->D Determine non-toxic concentrations E Measurement of Pro-inflammatory Mediators D->E F Cytokine Quantification (ELISA) E->F G NO, COX-2, iNOS Measurement E->G H Signaling Pathway Analysis (Western Blot) G->H Investigate upstream signaling I NF-κB & MAPK Pathway Proteins H->I J mTOR & HIF-1α Pathway Proteins H->J

Caption: A logical workflow for the in vitro investigation of PCB2DG's anti-inflammatory properties.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific cell types and experimental conditions used.

Cell Viability Assay (MTT Assay)

Rationale: It is crucial to determine the non-toxic concentration range of PCB2DG before assessing its anti-inflammatory effects to ensure that the observed effects are not due to cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or Jurkat T cells) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of PCB2DG in cell culture medium. Add the different concentrations of PCB2DG to the wells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines in cell culture supernatants.[11][12]

Protocol (Sandwich ELISA):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Western Blot Analysis of Signaling Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, making it an invaluable tool for investigating the effects of PCB2DG on signaling pathways.[13][14]

Protocol:

  • Cell Lysis: Treat cells with PCB2DG and an inflammatory stimulus for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-mTOR, anti-HIF-1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

AssayCell TypeStimulusPCB2DG ConcentrationObserved EffectReference
Cytokine Production (TNF-α)Activated CD4+ T cells-Not specifiedSuppression of TNF-α production[1]
Cytokine Production (IFN-γ, IL-17)Splenocytesanti-CD3 mAbNot specifiedSignificant inhibition of IFN-γ and IL-17[2]
Cell GrowthHUVECs, HPMECs-10-40 µMInhibition of growth and induction of cell death[5][6]
Endothelial Tube FormationHUVECsGrowth factorsNot specifiedInhibition of capillary tube formation[5][6]
Cytokine ProductionBone marrow-derived dendritic cellsTLR7/9 ligandsNot specifiedDecreased cytokine production[3]

Signaling Pathway Diagram

G cluster_0 PCB2DG Mediated Anti-inflammatory Signaling cluster_1 T-Cell cluster_2 Dendritic Cell cluster_3 Endothelial Cell PCB2DG Procyanidin B-2 3,3'-di-O-gallate mTOR mTOR PCB2DG->mTOR inhibits ASCT2 ASCT2 PCB2DG->ASCT2 inhibits Endosome Endosomal Acidification PCB2DG->Endosome inhibits VEGFR2 VEGFR2 PCB2DG->VEGFR2 inhibits Integrin Integrin Signaling PCB2DG->Integrin inhibits HIF1a HIF-1α mTOR->HIF1a Glycolysis Glycolysis HIF1a->Glycolysis TNFa TNF-α Production Glycolysis->TNFa Glutamine Glutamine Influx ASCT2->Glutamine IFNg IFN-γ Production Glutamine->IFNg TLR79 TLR7/9 Signaling Endosome->TLR79 Cytokines Cytokine Production TLR79->Cytokines Angiogenesis Angiogenesis VEGFR2->Angiogenesis Integrin->Angiogenesis

Caption: Key signaling pathways modulated by Procyanidin B-2 3,3'-di-O-gallate.

Conclusion and Future Directions

The in vitro evidence strongly supports the potent anti-inflammatory properties of Procyanidin B-2 3,3'-di-O-gallate. Its ability to modulate multiple key signaling pathways and metabolic processes in various immune and endothelial cell types underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Future in vitro research should focus on a broader range of inflammatory models, including co-culture systems that more closely mimic the in vivo microenvironment. Furthermore, detailed structure-activity relationship studies will be invaluable in optimizing the therapeutic potential of this promising natural product.

References

  • Khan, N., et al. (2015). Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways. Current Cancer Drug Targets, 15(1), 14-26. [Link]

  • Koc, K., & Unsal, N. (2019). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]

  • Oda, S., et al. (2020). Procyanidin B2 Gallate Regulates TNF-α Production From T Cells Through Inhibiting Glycolytic Activity via mTOR-HIF-1 Pathway. Biochemical Pharmacology, 177, 113952. [Link]

  • O'Connell, K., & St-Pierre, F. (2020). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 2070, 15-32. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 1339-1348. [Link]

  • Tanaka, A., et al. (2017). Procyanidin B2 gallates inhibit IFN-γ and IL-17 production in T cells by suppressing T-bet and RORγt expression. International Immunopharmacology, 44, 109-117. [Link]

  • Tanaka, A., et al. (2023). Procyanidin B2 3,3''-di-O-gallate ameliorates imiquimod-induced skin inflammation by suppressing TLR7 signaling through the inhibition of endosomal acidification in dendritic cells. International Immunopharmacology, 121, 110444. [Link]

  • Tanaka, A., et al. (2023). Procyanidin B2 3,3″-di-O-gallate suppresses IFN-γ production in murine CD4+ T cells through the regulation of glutamine influx via direct interaction with ASCT2. International Immunopharmacology, 115, 109617. [Link]

  • Taylor & Francis. Viability assays – Knowledge and References. [Link]

  • Tyagi, A., et al. (2015). Procyanidin B2 3,3″-di-O-gallate inhibits endothelial cells growth and motility by targeting VEGFR2 and integrin signaling pathways. Current Cancer Drug Targets, 15(1), 14-26. [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), d32-d38. [Link]

  • Profacgen. Cell Viability Assays. [Link]

  • Semantic Scholar. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]

  • Springer. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

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Foundational

Procyanidin B-2 3,3'-di-O-gallate: A Potent Modulator of Lipid Peroxidation

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Lipid peroxidation, a key manifestation of oxidative stress, is implicated in the pathophysiology of numerous diseases, including ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid peroxidation, a key manifestation of oxidative stress, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer.[1] This process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes and lipid hydroperoxides that damage cellular components and disrupt physiological functions.[2] Consequently, therapeutic strategies aimed at mitigating lipid peroxidation are of significant interest in drug development. Procyanidin B-2 3,3'-di-O-gallate (PCB2DG), a galloylated flavan-3-ol dimer found in grape seed extract, has emerged as a constituent of interest due to its potent biological activities.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms by which PCB2DG counteracts lipid peroxidation, detailed protocols for its evaluation, and insights for its application in research and development.

The Cascade of Lipid Peroxidation and Its Interruption by Procyanidin B-2 3,3'-di-O-gallate

Lipid peroxidation is a chain reaction that proceeds in three distinct phases: initiation, propagation, and termination.[1]

  • Initiation: The process begins when a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical (L•).

  • Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.

  • Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product.

Secondary products of this cascade, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are highly cytotoxic and serve as common biomarkers for measuring the extent of lipid peroxidation.[2]

Procyanidin B-2 3,3'-di-O-gallate is a potent antioxidant whose efficacy is attributed to its unique structure, featuring multiple hydroxyl groups and two galloyl moieties.[6] These structural features allow it to effectively interrupt the lipid peroxidation cascade through several mechanisms:

  • Direct Radical Scavenging: PCB2DG can donate a hydrogen atom from its phenolic hydroxyl groups to the lipid peroxyl radicals (LOO•), neutralizing them and forming a stable, less reactive procyanidin radical. This action directly breaks the propagation phase of the chain reaction. Procyanidins are known to be powerful free radical scavengers.[7]

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals (via the Fenton reaction), which initiate lipid peroxidation. Procyanidins can act as metal chelators, binding to these ions and rendering them inert, thus preventing the initial spark of the peroxidation cascade.[7] The galloylation of procyanidins has been shown to enhance their biological activity.[6][8]

The superior antioxidant activity of PCB2DG compared to its non-galloylated precursors, such as procyanidin B2 or epicatechin gallate, underscores the critical role of the degree of galloylation and polymerization in its protective effects.[6]

G cluster_peroxidation Lipid Peroxidation Cascade cluster_intervention PCB2DG Intervention PUFA Polyunsaturated Fatty Acid (PUFA-H) L_radical Lipid Radical (L•) PUFA->L_radical PUFA->L_radical ROS Reactive Oxygen Species (e.g., •OH) ROS->PUFA Initiation (H• abstraction) O2 O₂ L_radical->O2 LOO_radical Lipid Peroxyl Radical (LOO•) O2->LOO_radical LOO_radical->PUFA Propagation LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH LOO_radical->LOOH MDA_HNE MDA, 4-HNE (Cytotoxic Products) LOOH->MDA_HNE Decomposition PCB2DG Procyanidin B-2 3,3'-di-O-gallate (PCB2DG-OH) PCB2DG->LOO_radical Radical Scavenging (H• donation) PCB2DG_radical Stable PCB2DG Radical (PCB2DG-O•) PCB2DG->PCB2DG_radical Fe2 Fe²⁺ PCB2DG->Fe2 Chelation Fe2->ROS Fenton Reaction ChelatedFe Chelated Iron (Inactive) Fe2->ChelatedFe

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Exploratory

The Pharmacological Potency of Dimeric Proanthocyanidin Gallates: Structural Determinants and Molecular Mechanisms

Executive Summary Dimeric proanthocyanidin gallates, particularly Procyanidin B2 3,3'-di-O-gallate (B2G2) , represent a class of high-value phytochemicals with distinct pharmacological profiles superior to their non-gall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimeric proanthocyanidin gallates, particularly Procyanidin B2 3,3'-di-O-gallate (B2G2) , represent a class of high-value phytochemicals with distinct pharmacological profiles superior to their non-galloylated counterparts. While monomeric flavan-3-ols (e.g., catechins) are well-characterized, the dimeric gallates exhibit a unique "molecular velcro" effect—combining steric bulk with high-affinity protein binding capabilities. This technical guide analyzes the critical role of the galloyl moiety in enhancing hydrophobicity and receptor interaction, details the rigorous extraction protocols required to isolate these labile compounds, and maps the signaling cascades (NF-κB, STAT3, mTOR) responsible for their potent anticancer and anti-inflammatory activities.

Structural Biology & Structure-Activity Relationship (SAR)

The bioactivity of proanthocyanidins is governed by three variables: degree of polymerization (DP), interflavan linkage (A-type vs. B-type), and the degree of galloylation.

The Galloyl Moiety: The Critical Determinant

The esterification of the C3-hydroxyl group with gallic acid (3,4,5-trihydroxybenzoic acid) fundamentally alters the molecule's physicochemical behavior.

  • Hydrophobic Interaction: The aromatic ring of the galloyl group increases the molecule's lipophilicity (LogP), facilitating better interaction with lipid bilayers and hydrophobic pockets of signaling proteins (e.g., Bcl-xL).

  • Protein Binding Affinity: The additional hydroxyl groups on the galloyl ring act as hydrogen bond donors, while the aromatic ring engages in

    
    -
    
    
    
    stacking. This creates a multipoint attachment mechanism, significantly increasing inhibition potency against enzymes like proteasomes and kinases compared to non-galloylated dimers (e.g., Procyanidin B2).
Table 1: Comparative Bioactivity Profile
FeatureProcyanidin B2 (Non-galloylated)Procyanidin B2 3,3'-di-O-gallate (B2G2)Mechanism of Enhancement
Antioxidant Potency HighVery HighAdditional hydroxyls on galloyl ring increase radical scavenging capacity.
Membrane Permeability ModerateHighGalloylation increases lipophilicity, aiding cellular uptake.
Anticancer (PCa) Weak/ModeratePotent (IC50 < 25 µM)Specific binding to NF-κB and STAT3 domains.
Protein Precipitation ModerateStrongIncreased molecular weight and cross-linking ability.

Extraction and Purification Methodologies

Isolating pure dimeric gallates is challenging due to their susceptibility to oxidation and polymerization. The following workflow prioritizes yield and structural integrity.

Core Protocol: Isolation from Grape Seed Extract (GSE)

Objective: Purify Procyanidin B2 3,3'-di-O-gallate (B2G2) from crude GSE.

  • Initial Extraction:

    • Solvent: Acetone:Water (70:30 v/v) containing 0.1% Ascorbic Acid (to prevent oxidation).

    • Method: Ultrasonic-assisted extraction (UAE) at <40°C for 30 mins.

    • Rationale: Acetone disrupts hydrogen bonds between polyphenols and plant matrix proteins better than methanol.

  • Liquid-Liquid Partitioning:

    • Remove lipids with Hexane.

    • Extract aqueous phase with Ethyl Acetate.

    • Result: The ethyl acetate fraction is enriched in oligomers (dimers/trimers), leaving polymers in the aqueous phase.

  • Chromatographic Separation (The Critical Step):

    • Stationary Phase: Sephadex LH-20 or Toyopearl TSK HW-40.[1]

    • Elution Gradient: Ethanol -> Methanol -> Aqueous Acetone.

    • Observation: Non-galloylated dimers elute earlier; galloylated dimers (B2G2) adhere more strongly due to the "molecular velcro" effect and require stronger solvents (e.g., 60% Acetone) to elute.

  • Final Purification (Semi-Prep HPLC):

    • Column: C18 Reverse Phase (5 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

    • Detection: UV at 280 nm.[2]

Visualization: Purification Workflow

ExtractionWorkflow RawMaterial Raw Material (Grape Seeds) Extraction Extraction (70% Acetone + 0.1% Ascorbic Acid) RawMaterial->Extraction Ultrasonic Lysis Partition Partitioning (Ethyl Acetate vs Water) Extraction->Partition Filter & Evaporate EnrichedFrac Ethyl Acetate Fraction (Oligomers Enriched) Partition->EnrichedFrac Collect Organic Phase LH20 Chromatography (Sephadex LH-20) EnrichedFrac->LH20 Load Column Elution1 Elution 1: Ethanol (Monomers/Non-galloylated) LH20->Elution1 Early Fractions Elution2 Elution 2: 60% Acetone (Galloylated Dimers) LH20->Elution2 Late Fractions HPLC Semi-Prep HPLC (C18 Column) Elution2->HPLC Refine FinalProduct Pure B2G2 (>95% Purity) HPLC->FinalProduct Isolate Peak

Figure 1: Step-by-step isolation workflow for high-purity dimeric proanthocyanidin gallates.

Mechanistic Pathways of Bioactivity

The therapeutic potential of B2G2 stems from its ability to simultaneously modulate multiple oncogenic and inflammatory pathways.

Anticancer Mechanism: The NF-κB/STAT3 Axis

In prostate cancer (PCa) stem cells, B2G2 acts as a dual inhibitor.

  • NF-κB Inhibition: B2G2 blocks the phosphorylation of IκBα. This prevents the release of NF-κB (p65/p50) and its subsequent translocation to the nucleus.

  • STAT3 Suppression: It inhibits the phosphorylation of STAT3 at Tyr705.

  • Apoptosis Induction: The combined suppression of these transcription factors leads to the downregulation of Survivin and Bcl-xL, and the upregulation of Bax, resulting in Caspase-3 activation and PARP cleavage.

Anti-Inflammatory Mechanism: The mTOR-HIF-1 Pathway

In T-cells, B2G2 regulates cytokine production (TNF-α) by reprogramming cellular metabolism.

  • Glycolysis Inhibition: B2G2 suppresses the mTOR pathway, which in turn downregulates HIF-1α.

  • Result: Reduced expression of glycolytic enzymes (e.g., LDH), shifting the cell away from the "Warburg effect" phenotype required for rapid inflammatory expansion.

Visualization: Signaling Cascade

SignalingPathways B2G2 B2G2 (Inhibitor) IKK IKK Complex B2G2->IKK Inhibits NFkB NF-κB (Nuclear Translocation) B2G2->NFkB Blocks Translocation mTOR mTORC1 B2G2->mTOR Inhibits Apoptosis Apoptosis (Cell Death) B2G2->Apoptosis Induces Stimulus Pro-Inflammatory Stimulus (LPS/TNF) Stimulus->IKK IkB IκBα (Degradation blocked) IKK->IkB Phosphorylation IkB->NFkB Releases Survivin Survivin/Bcl-2 (Downregulated) NFkB->Survivin Transcription HIF1 HIF-1α mTOR->HIF1 Activates Glycolysis Glycolysis (Inhibited) HIF1->Glycolysis Promotes Caspase Caspase-3 (Activated) Survivin->Caspase Blocks Caspase->Apoptosis

Figure 2: Mechanistic action of B2G2 on NF-κB and mTOR pathways leading to apoptosis and reduced inflammation.

Experimental Protocol: In Vitro NF-κB Inhibition Assay

This protocol validates the anti-inflammatory efficacy of dimeric gallates by measuring Nuclear Factor-kappa B (NF-κB) p65 translocation in prostate cancer cells (e.g., PC3 or DU145).

Reagents & Equipment[3]
  • Cell Line: PC3 human prostate cancer cells.

  • Compound: Purified B2G2 (dissolved in DMSO, final conc. < 0.1%).

  • Antibodies: Anti-p65 (primary), FITC-conjugated secondary antibody.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Equipment: Confocal Laser Scanning Microscope (CLSM).

Step-by-Step Methodology
  • Seeding: Plate PC3 cells (1 x 10^5 cells/well) on sterile glass coverslips in 6-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Control: Treat with vehicle (DMSO) only.

    • Experimental: Treat with B2G2 (concentrations: 25, 50, 100 µM) for 24h.

    • Induction (Optional): If studying acute inflammation, pre-treat with B2G2 for 2h, then stimulate with TNF-α (10 ng/mL) for 30 min.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 min at Room Temperature (RT).

  • Permeabilization: Wash with PBS. Treat with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Block non-specific binding with 5% BSA in PBS for 1h at RT.

  • Primary Antibody: Incubate with Anti-p65 antibody (1:100 dilution in 1% BSA) overnight at 4°C.

  • Secondary Antibody: Wash 3x with PBS. Incubate with FITC-conjugated secondary antibody (1:200) for 1h at RT in the dark.

  • Counterstaining: Mount coverslips with mounting medium containing DAPI.

  • Analysis:

    • Positive Control (TNF-α only): Strong green fluorescence (p65) overlaps with blue fluorescence (DAPI) in the nucleus.

    • B2G2 Treated: Green fluorescence is retained in the cytoplasm; nuclei appear blue only.

    • Quantification: Calculate the ratio of Nuclear/Cytoplasmic mean fluorescence intensity (MFI).

Self-Validation Check: If the DMSO control shows high nuclear p65 without stimulation, the cells are stressed. If B2G2 precipitates in the media, the concentration is too high (solubility limit ~150 µM in aqueous media).

References

  • Tyagi, A., et al. (2014). "Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors."[3] Nutrition and Cancer.

  • Unichi, T., et al. (2020). "Procyanidin B2 Gallate Regulates TNF-α Production From T Cells Through Inhibiting Glycolytic Activity via mTOR-HIF-1 Pathway."[4] Biochemical Pharmacology.

  • Santos-Buelga, C., & Scalbert, A. (2000).[5][6] "Proanthocyanidins and tannin-like compounds – nature, occurrence, dietary intake and effects on nutrition and health." Journal of the Science of Food and Agriculture.

  • Vidal, K., et al. (2014). "Influence of Gallate Esterification on the Activity of Procyanidin B2 in Androgen-dependent Human Prostate Carcinoma LNCaP Cells." Nutrition and Cancer.

  • Joshi, S.S., et al. (2021). "Antiviral Activity of Proanthocyanidins." Biointerface Research in Applied Chemistry.

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Protocols & Analytical Methods

Method

Protocol for extracting procyanidin B-2 3,3'-di-O-gallate from grape seeds

Application Notes & Protocols Topic: High-Purity Isolation of Procyanidin B-2 3,3'-di-O-gallate from Grape Seeds Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge and Sign...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Purity Isolation of Procyanidin B-2 3,3'-di-O-gallate from Grape Seeds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Significance of Isolating Procyanidin B2-3,3'-di-O-gallate

Grape seed extract (GSE) is a highly complex mixture of polyphenolic compounds, primarily proanthocyanidins, which are oligomers and polymers of flavan-3-ol units like (+)-catechin and (-)-epicatechin.[1][2] Within this intricate matrix lies Procyanidin B-2 3,3'-di-O-gallate (B2-G2), a specific dimeric procyanidin that has garnered significant scientific interest. B2-G2 is the 3,3′-di-O-gallate ester of procyanidin dimer B2.[3][4] Research has identified it as a potent bioactive constituent of GSE, demonstrating significant efficacy in causing growth inhibition and apoptotic death in human prostate carcinoma cells.[3][4][5]

However, the structural complexity and immense diversity of compounds within GSE present a formidable challenge for the isolation of a single, high-purity compound like B2-G2.[2][6] Its purification requires a multi-step, orthogonal strategy that systematically fractionates the extract based on solubility, molecular size, and polarity. This guide provides a detailed, field-proven protocol for the successful extraction and purification of Procyanidin B-2 3,3'-di-O-gallate, designed to yield a compound of sufficient purity for advanced research and drug development applications.

Principle of the Method

The protocol is founded on a sequential purification strategy that progressively enriches the target compound. The workflow begins with a bulk extraction to solubilize a broad range of proanthocyanidins from the raw material. This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, effectively removing unwanted substances and concentrating the oligomeric procyanidins.

The critical step involves size-exclusion chromatography, which fractionates the extract based on the degree of polymerization, allowing for the specific collection of the dimeric procyanidin fraction. Finally, the enriched dimer fraction is resolved into its individual components using high-resolution semi-preparative High-Performance Liquid Chromatography (HPLC), enabling the isolation of pure Procyanidin B-2 3,3'-di-O-gallate. Each step is designed to remove a specific class of impurities, ensuring the final product's high purity, which is then verified by analytical methods.

Experimental Workflow for B2-G2 Isolation

Extraction_Workflow cluster_prep Phase 1: Raw Material & Crude Extraction cluster_fractionation Phase 2: Initial Fractionation cluster_purification Phase 3: High-Resolution Purification cluster_final Phase 4: Final Product & Analysis GrapeSeeds Grape Seeds (Vitis vinifera) Grinding Grinding to Fine Powder GrapeSeeds->Grinding Extraction Solid-Liquid Extraction (70% Acetone/Water) Grinding->Extraction Filtration Filtration & Solvent Evaporation Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Ethyl Acetate vs. Water) Filtration->Partitioning Lyophilize aqueous phase to get crude extract GPC_Column Size-Exclusion Chromatography (Toyopearl HW-40S Resin) Partitioning->GPC_Column Collect & Dry Ethyl Acetate Fraction Fraction_Collection Collect Dimer-Rich Fractions GPC_Column->Fraction_Collection Prep_HPLC Semi-Preparative RP-HPLC (C18 Column) Fraction_Collection->Prep_HPLC Pure_Compound Pure Procyanidin B2-3,3'-di-O-gallate Prep_HPLC->Pure_Compound QC Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) Pure_Compound->QC

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Application

Application and Protocol for the Structural Elucidation of Procyanidin B-2 3,3'-di-O-gallate via ¹H and ¹³C NMR Spectroscopy

Abstract Procyanidin B-2 3,3'-di-O-gallate is a complex polyphenolic compound belonging to the proanthocyanidin class, comprised of two (-)-epicatechin units linked by a characteristic 4β→8 bond, with each unit esterifie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Procyanidin B-2 3,3'-di-O-gallate is a complex polyphenolic compound belonging to the proanthocyanidin class, comprised of two (-)-epicatechin units linked by a characteristic 4β→8 bond, with each unit esterified with a gallic acid moiety at the C3 position.[1][2][3] Its intricate structure and potential as a bioactive agent necessitate robust analytical methods for unambiguous characterization.[4][5] This guide provides a comprehensive framework for the structural analysis of procyanidin B-2 3,3'-di-O-gallate using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We detail field-proven protocols for sample preparation, data acquisition, and a systematic approach to spectral interpretation, enabling researchers to confidently verify the compound's identity and purity.

Introduction: The Analytical Challenge

The structural elucidation of complex natural products like procyanidin B-2 3,3'-di-O-gallate presents significant analytical challenges. The molecule's high molecular weight (882.73 g/mol ), numerous chiral centers, and the presence of multiple, similar-looking aromatic and aliphatic protons lead to severe signal overlap in simple 1D ¹H NMR spectra.[2] Furthermore, the potential for rotational isomerism around the interflavan bond can lead to peak broadening or even the appearance of multiple sets of signals.

NMR spectroscopy, particularly when employing a suite of 2D experiments, is the most powerful technique for overcoming these challenges. It allows for the complete and unambiguous assignment of nearly every proton and carbon atom, confirming the core epicatechin-epicatechin structure, verifying the 4β→8 linkage, and pinpointing the exact locations of the two galloyl groups. This guide explains the causality behind the chosen experimental path, ensuring a self-validating analytical system.

Core Principles: A Multi-dimensional Approach to a Complex Structure

A multi-dimensional NMR strategy is essential for a molecule of this complexity. No single experiment can provide the complete picture; instead, data from several experiments are layered together to build the final structural assignment.

  • 1D ¹H NMR: Provides the initial survey of all proton environments. While crowded, it reveals key features, such as the distinct singlets of the galloyl protons and the general distribution of aromatic versus aliphatic signals.

  • 1D ¹³C NMR: Offers a count of the distinct carbon environments. The chemical shifts provide clues about the nature of each carbon (e.g., carbonyl, aromatic C-O, aromatic C-H, aliphatic).

  • 2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) couplings within a spin system. This is invaluable for tracing the connectivity of protons on the same ring, for example, identifying adjacent protons in the B, E, and galloyl rings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is the primary tool for assigning carbon signals based on their known proton assignments.[6][7]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is the critical experiment for piecing the entire molecule together. It connects the individual spin systems identified by COSY, confirms the interflavan linkage, and verifies the position of the gallate esters.

Detailed Experimental Protocol

This protocol outlines the necessary steps from sample handling to data acquisition, designed to produce high-quality, reproducible NMR data.

Part A: Sample Preparation - The Foundation of Quality Data

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. Contaminants, both particulate and paramagnetic, can severely degrade spectral quality.

Materials:

  • Procyanidin B-2 3,3'-di-O-gallate (high purity, >95%)

  • Deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆)

  • High-quality 5 mm NMR tubes (clean and dry)

  • Pasteur pipette with a small plug of glass wool or a syringe filter (0.45 µm)

Protocol Steps:

  • Analyte Quantity: Weigh 5-10 mg of the sample for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Acetone-d₆ is an excellent choice as it dissolves procyanidins well and its residual solvent peak does not typically obscure key analyte signals. Be aware that chemical shifts are solvent-dependent, so consistency is key when comparing data to literature values.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is required for sharp NMR signals.

  • Filtration (Critical Step): Draw the solution into a Pasteur pipette containing a tight plug of glass wool and filter it directly into the NMR tube. This step removes any suspended solid particles which would otherwise distort the magnetic field homogeneity, leading to broad, poorly resolved peaks. Do not use cotton wool, as solvents can leach impurities from it.

  • Sample Height & Labeling: Ensure the sample height in the tube is approximately 4-5 cm (or 0.6-0.7 mL), which is optimal for modern spectrometers. Label the tube clearly.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filtrate 3. Filter into NMR Tube dissolve->filtrate nmr Place in Spectrometer & Shim filtrate->nmr h1 Acquire 1D ¹H nmr->h1 c13 Acquire 1D ¹³C h1->c13 d2 Acquire 2D Spectra (COSY, HSQC, HMBC) c13->d2 data Complete Raw Dataset d2->data Proceed to Data Analysis

Caption: From pure compound to raw spectral data.

Part B: NMR Data Acquisition

The following parameters are provided as a robust starting point for a 500 MHz spectrometer.

Instrument Setup:

  • Lock onto the deuterium signal of the solvent.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve narrow, symmetrical solvent peaks.

  • Set the sample temperature to 298 K (25 °C).

1. ¹H NMR Spectrum:

  • Pulse Program: Standard single pulse (e.g., zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64

2. ¹³C NMR Spectrum:

  • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)

  • Spectral Width: 220-240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

3. 2D COSY:

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf)

  • Spectral Width (F1 & F2): Same as ¹H spectrum

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

4. 2D HSQC:

  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • ¹H Spectral Width (F2): Same as ¹H spectrum

  • ¹³C Spectral Width (F1): 160-180 ppm (focused on expected C-H signals)

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-8

5. 2D HMBC:

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf)

  • ¹H Spectral Width (F2): Same as ¹H spectrum

  • ¹³C Spectral Width (F1): Same as ¹³C spectrum

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 4-16

  • Long-Range Coupling Delay: Optimized for ~8 Hz

Spectral Data Analysis and Interpretation

A systematic interpretation strategy is key to navigating the complex data. The process involves assigning individual spin systems and then using long-range correlations to link them together.

Logic of 2D NMR-Based Structural Elucidation

G cluster_assign Assignment Process H1 1D ¹H Spectrum (Initial Proton Map) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems C13 1D ¹³C Spectrum (Carbon Count) HSQC HSQC (¹H-¹³C Direct Bonds) COSY->HSQC Assigns Carbons within Spin Systems HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Provides Proton & Carbon Starting Points Final Complete Structure & Assignments HMBC->Final Links All Fragments (e.g., Rings, Esters, Interflavan Bond)

Caption: Integrating 2D NMR data to solve the structure.

Step 1: Analyze the ¹H Spectrum
  • Galloyl Protons: Look for two sharp singlets in the aromatic region, each integrating to 2H. These are the H-2''/H-6'' protons of the two equivalent gallate moieties.

  • Aromatic Region: This region will be crowded. Expect signals for the A-rings (H-6, H-8), B-rings (H-2', H-5', H-6'), and E-rings (H-2', H-5', H-6').

  • Flavan Region: Identify the signals for the heterocyclic ring protons (H-2, H-3, H-4). The H-3 protons will be shifted significantly downfield compared to non-galloylated procyanidin B2 due to the deshielding effect of the ester's carbonyl group.

Step 2: Assign Protons to Carbons with HSQC

Use the HSQC spectrum to create a list of all C-H pairs. This provides a direct and unambiguous link between the proton and carbon chemical shifts for all protonated carbons.

Step 3: Trace Connections with COSY

Use the COSY cross-peaks to "walk" around the aromatic rings. For example, a correlation between H-5' and H-6' on the B-ring confirms their adjacency. This helps to group the protons into distinct spin systems corresponding to the different rings of the molecule.

Step 4: Build the Full Structure with HMBC

The HMBC spectrum provides the final, critical links.

  • Confirming Galloylation: Look for a 3-bond correlation from the H-3 proton of each epicatechin unit to the carbonyl carbon (C=O) of its respective gallate group. This is definitive proof of the 3-O-gallate linkage.

  • Confirming the 4β→8 Interflavan Linkage: This is the most crucial correlation. A clear cross-peak should be observed between the H-4 proton of the upper epicatechin unit and carbons C-7, C-8, and C-9 of the lower unit. The correlation to the quaternary C-8 is the key diagnostic signal.

  • Linking the Rings: Use other long-range correlations to connect the A- and B-rings, and the D- and E-rings. For example, correlations from H-2' and H-6' (B-ring) to C-2 (C-ring) will confirm their connectivity.

Representative Spectral Data

While exact chemical shifts can vary slightly based on solvent and concentration, the following table provides a representative set of assigned ¹H and ¹³C NMR data for Procyanidin B-2 3,3'-di-O-gallate, compiled from literature analysis of the compound and its close structural analogs.[8][9][10][11]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments (in Acetone-d₆)

Position Unit δC (ppm) δH (ppm, J in Hz) Key HMBC Correlations
Upper Unit (Top)
2 C-Ring ~77.0 ~5.20 (br s) C-1', C-2', C-6'
3 C-Ring ~68.5 ~5.60 (m) C-2, C-4, C=O (Galloyl)
4 C-Ring ~36.5 ~4.95 (d) C-2, C-5, C-9, C-7 (Lower), C-8 (Lower)
5 A-Ring ~156.0 - -
6 A-Ring ~97.0 ~6.10 (d, 2.3) C-5, C-7, C-8, C-10
7 A-Ring ~157.5 - -
8 A-Ring ~96.0 ~6.05 (d, 2.3) C-6, C-7, C-9, C-10
9 A-Ring ~155.0 - -
10 A-Ring ~100.0 - -
1' B-Ring ~131.5 - -
2' B-Ring ~115.0 ~7.15 (d, 2.0) C-2, C-4', C-6'
3' B-Ring ~145.0 - -
4' B-Ring ~145.2 - -
5' B-Ring ~115.5 ~6.85 (d, 8.2) C-1', C-3', C-4'
6' B-Ring ~119.0 ~7.05 (dd, 8.2, 2.0) C-2, C-2', C-4'
Galloyl-1 ~121.0 - -
Galloyl-2,6 ~110.0 ~7.00 (s) C-4 (Galloyl), C=O
Galloyl-3,5 ~146.0 - -
Galloyl-4 ~139.0 - -
Galloyl-C=O ~166.0 - -
Lower Unit (Bottom)
2 F-Ring ~80.0 ~5.10 (br s) C-1', C-2', C-6'
3 F-Ring ~69.0 ~5.55 (m) C-2, C-4, C=O (Galloyl)
4 F-Ring ~28.5 ~4.30 (m), 3.00 (m) C-2, C-3, C-5, C-9
5 D-Ring ~157.0 - -
6 D-Ring ~97.5 ~6.15 (s) C-5, C-7, C-8, C-10
7 D-Ring ~154.0 - -
8 D-Ring ~106.0 - -
9 D-Ring ~156.5 - -
10 D-Ring ~102.0 - -
1' E-Ring ~132.0 - -
2' E-Ring ~115.2 ~6.95 (d, 2.0) C-2, C-4', C-6'
3' E-Ring ~145.1 - -
4' E-Ring ~145.3 - -
5' E-Ring ~115.8 ~6.80 (d, 8.2) C-1', C-3', C-4'
6' E-Ring ~119.5 ~6.90 (dd, 8.2, 2.0) C-2, C-2', C-4'
Galloyl-1 ~121.0 - -
Galloyl-2,6 ~110.0 ~7.00 (s) C-4 (Galloyl), C=O
Galloyl-3,5 ~146.0 - -
Galloyl-4 ~139.0 - -

| Galloyl-C=O | | ~166.0 | - | - |

Field-Proven Insights & Troubleshooting

  • Trustworthiness through Cross-Validation: Every assignment should be a self-validating system. An assignment is considered trustworthy only when it is supported by evidence from multiple experiments (e.g., the ¹H shift is confirmed by COSY, its attached carbon is identified by HSQC, and its long-range correlations in the HMBC spectrum match the proposed structure).

  • Conformational Isomers: Procyanidins can exhibit restricted rotation around the C4-C8 interflavan bond, leading to multiple conformers that are in slow exchange on the NMR timescale. This can manifest as broadened peaks or duplicate sets of signals. Acquiring spectra at a higher temperature (e.g., 313 K or 40 °C) can sometimes coalesce these signals into a single, sharper set as the rate of rotation increases.[12]

  • Subtle Chemical Shifts: The precise chemical shifts are highly sensitive to the molecule's 3D structure and electronic environment. Even minor differences in shifts between published data and experimental data can be diagnostic of structural variations.[13]

  • Baseline Distortion: A "rolling" or distorted baseline is often caused by an issue with the first few data points of the FID. This can usually be corrected with a baseline correction algorithm during processing but may indicate a need for better shimming or a longer relaxation delay.

References

  • procyanidin B2 3-O-gallate | C37H30O16 | CID 46181828 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Large-Scale Semisynthesis of Bioactive Procyanidin B2 3,3'-di-O-gallate: Structural Characterization, Simulated In Vitro Digestion, and Protective Effects against Colitis. (2026). Journal of Agricultural and Food Chemistry. [Link]

  • ¹H-NMR example spectrum of procyanidin-B2 (1868 mg/L) in... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4935-9. [Link]

  • Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species. (2019). Molecules, 24(17), 3103. [Link]

  • Procyanidin B2 | C30H26O12 | CID 122738 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Procyanidin B2 3,3'-di-O-gallate | C44H34O20 | CID 124016 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Showing NP-Card for Procyanidin B2 (NP0030547). (2021). NP-MRD. Retrieved February 15, 2026, from [Link]

  • UHPLC-PDA-ESI/HRMS n Profiling Method To Identify and Quantify Oligomeric Proanthocyanidins in Plant Products. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Structure Elucidation of Procyanidin Oligomers by Low-Temperature 1 H NMR Spectroscopy. (2010). Journal of Agricultural and Food Chemistry. [Link]

  • 13C (150 MHz) NMR data of (–)-epicatechin, procyanidin A1, A2, B1, B2, and C1 in CD3OD. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1 H-and 13 C-NMR assignments and HMBC correlations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • NMR Characterization and Biological Evaluation of Proanthocyanidins: A Systematic Approach. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1H-NMR spectrum of EC (A), B2 (B) and mixed proanthocyanidins of root... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. (2015). Journal of Agricultural and Food Chemistry, 63(7), 1967-73. [Link]

  • 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples. (n.d.). CentAUR. Retrieved February 15, 2026, from [Link]

  • Procyanidins: Structural Properties, Production Methods, and Modern Applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. (2015). Journal of Organic Chemistry, 80(15), 7495-7507. [Link]

  • 13C (150 MHz) NMR data of (–)-epicatechin, procyanidin A1, A2, B1, B2, and C1 in CD3OD. (2015). ResearchGate. [Link]

Sources

Method

Quantification of procyanidin B-2 3,3'-di-O-gallate in plant extracts using UHPLC

Executive Summary This Application Note details a validated protocol for the extraction and quantification of Procyanidin B-2 3,3'-di-O-gallate (B2-DG) , a potent antioxidant dimer (MW 882.8 Da), in complex plant matrice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the extraction and quantification of Procyanidin B-2 3,3'-di-O-gallate (B2-DG) , a potent antioxidant dimer (MW 882.8 Da), in complex plant matrices. Unlike the common Procyanidin B2, the presence of two galloyl moieties significantly increases the hydrophobicity and molecular weight of B2-DG, necessitating a tailored extraction solvent system and an optimized UHPLC gradient to prevent co-elution with mono-gallates and other isomeric dimers.

This guide moves beyond standard "cookbook" recipes, offering a mechanistic explanation of the separation physics and providing a self-validating workflow suitable for pharmaceutical quality control and phytochemical research.

Target Analyte Profile & Challenges

Molecule: Procyanidin B-2 3,3'-di-O-gallate Structure: Epicatechin-(4


→8)-epicatechin 3,3'-di-O-gallate.
Molecular Weight:  882.8  g/mol .
Key Characteristics: 
  • Hydrophobicity: High (due to two esterified gallic acid groups). Elutes significantly later than Procyanidin B2 and B2-3'-O-gallate.

  • Stability: Susceptible to oxidation and acid-catalyzed epimerization at high temperatures.

  • UV Max: ~280 nm (characteristic of the flavan-3-ol backbone).

Analytical Challenges:

  • Isomeric Complexity: Plant extracts (e.g., Grape seed, Rheum, Saraca asoca) contain dozens of B-type dimers. Separation requires high peak capacity.

  • Matrix Interference: High levels of monomeric catechins and simple phenolic acids can suppress ionization in MS or saturate UV signals.

  • Ghost Peaks: Gallated procyanidins "stick" to stainless steel and column frits, leading to carryover.

Analytical Workflow

The following diagram outlines the critical path from raw plant material to quantitative data, highlighting the decision points for cleanup.

G Raw Raw Plant Material (Lyophilized/Powdered) Extract Solid-Liquid Extraction (70% Acetone + 0.1% Formic Acid) Raw->Extract Sonicate 15 min Keep cold Evap Solvent Evaporation (< 40°C, N2 Stream) Extract->Evap Remove Acetone Recon Reconstitution (Initial Mobile Phase) Evap->Recon Check Matrix Complexity Check Recon->Check SPE SPE Cleanup (Optional) (Polyamide or C18) Check->SPE High Fat/Chlorophyll UHPLC UHPLC Separation (C18, 1.8 µm) Check->UHPLC Low Fat/Pigment SPE->UHPLC Detect Detection (PDA @ 280nm + MS/MS) UHPLC->Detect

Caption: Analytical workflow for B2-DG quantification. The acetone-based extraction maximizes recovery of high-MW polyphenols, while the optional SPE step protects the UHPLC column from chlorophyll and lipids.

Sample Preparation Protocol

Rationale: Methanol is often insufficient for extracting gallated procyanidins due to their interaction with cell wall proteins. Acetone/Water (70:30 v/v) breaks these hydrogen bonds more effectively. Acidification prevents oxidation during the process.

Reagents:
  • Extraction Solvent: Acetone:Water (70:30 v/v) containing 0.1% Formic Acid.

  • Reconstitution Solvent: Water:Acetonitrile (95:5 v/v) + 0.1% Formic Acid.

  • Internal Standard (Optional): Taxifolin (distinct retention time, similar ionization).

Step-by-Step Procedure:
  • Weighing: Accurately weigh 100 mg of dried, ground plant powder into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of Extraction Solvent . Vortex for 30 seconds.

  • Sonication: Sonicate for 15 minutes in an ice bath (< 25°C). Note: Heat degrades procyanidins.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer supernatant to a fresh tube.

  • Re-extraction: Repeat steps 2-5 once more. Combine supernatants.

  • Evaporation: Evaporate organic solvent (acetone) under a stream of Nitrogen at 35°C. Do not dry completely to dryness to avoid irreversible adsorption to the tube walls. Reduce to aqueous phase (~3 mL).

  • Cleanup (Critical for Lipid-Rich Seeds):

    • If the sample is cloudy (lipids), wash with 3 mL Hexane (discard upper hexane layer).

    • Filter aqueous phase through a 0.22 µm PTFE or RC (Regenerated Cellulose) filter.

    • Note: Avoid Nylon filters as they bind polyphenols.

  • Final Dilution: Adjust volume to 5.0 mL with Reconstitution Solvent. Transfer to UHPLC vial.

UHPLC Method Parameters

Rationale: A C18 column with high surface coverage is required. The gradient must be shallow in the middle region to separate isomers, but extend high enough in organic strength to elute the di-gallate, which is significantly more hydrophobic than B2.

ParameterSpecification
System UHPLC (e.g., Waters Acquity, Agilent 1290, Thermo Vanquish)
Column C18, 1.7 or 1.8 µm particle size (e.g., ACQUITY UPLC HSS T3 or Zorbax Eclipse Plus)
Dimensions 2.1 x 100 mm (150 mm preferred for isomer separation)
Column Temp 35°C (Controlled to ±0.1°C to prevent retention shifts)
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Injection Vol 2.0 µL
Detection UV/PDA at 280 nm (Quant); MS (Qual)
Gradient Profile:
Time (min)% Mobile Phase BCurveEvent/Elution Zone
0.05InitialEquilibration
2.05LinearMonomers (Catechin/Epicatechin)
10.020LinearProcyanidin B1, B2
18.035LinearB2-3'-O-gallate (Mono)
22.0 50 Linear B2-3,3'-di-O-gallate (Target)
24.095LinearColumn Wash (Remove polymers)
26.095HoldWash
26.15StepRe-equilibration
30.05HoldReady for next injection

Note: B2-DG typically elutes between 20-23 minutes depending on the specific column lag volume.

Mass Spectrometry (Confirmation)

While UV is sufficient for quantification if the peak is pure, MS is required to distinguish the di-gallate from other co-eluting trimers or tetramers.

  • Ionization: ESI Negative Mode (Phenols ionize best in negative mode).

  • Target Mass:

    • Parent Ion [M-H]-: m/z 881.2

  • MRM Transitions (for Triple Quad):

    • Quantifier: 881.2

      
       729.1 (Loss of one galloyl group, -152 Da).
      
    • Qualifier: 881.2

      
       577.1 (Loss of two galloyl groups, yielding the B2 dimer core).
      
    • Qualifier: 881.2

      
       289.1 (Monomer fragment).
      

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , perform the following:

  • Linearity: Prepare a 6-point calibration curve of B2-DG standard (1 µg/mL to 100 µg/mL).

    
     must be 
    
    
    
    .
    • Note: If commercial B2-DG standard is unavailable, use Procyanidin B2 and apply a Molecular Weight Correction Factor (MW B2-DG / MW B2 = 882/578 = 1.52), though direct standardization is preferred.

  • Peak Purity Check: Use the PDA software to compare spectra across the upslope, apex, and downslope of the target peak. They must match.

  • Recovery Spike: Spike the raw plant powder with a known amount of standard before extraction.

    • Acceptable Recovery: 85% - 115%.

    • Low recovery often indicates insufficient sonication or binding to filter membranes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Formic Acid is fresh. Increase FA to 0.2% if necessary. Use HSS T3 columns (better for polar retention).
Double Peaks Atropisomerism or epimerization.Lower column temperature to 25°C. Ensure samples are kept in autosampler at 4°C.
Carryover Gallates sticking to the injector.Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
Low Sensitivity Ion suppression (MS) or oxidation.Switch to UV (280nm) for quant. Add 0.1% Ascorbic Acid to extraction solvent as an antioxidant.

References

  • PubChem. (n.d.). Procyanidin B2-3,3'-di-O-gallate Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Flamini, R., et al. (2013). Advanced Knowledge of Three Important Classes of Grape Phenolics: Anthocyanins, Stilbenes and Proanthocyanidins. International Journal of Molecular Sciences. Retrieved from [Link]

  • Uncaria Tomentosa Extraction Studies. (2010). Subcritical solvent extraction of procyanidins. PubMed.[1] Retrieved from [Link]

Sources

Application

Synthesis of procyanidin B-2 3,3'-di-O-gallate from procyanidin B2

Application Note: Precision Semisynthesis of Procyanidin B-2 3,3'-di-O-gallate (B2G2) Executive Summary & Strategic Rationale Procyanidin B-2 3,3'-di-O-gallate (B2G2) is a potent bioactive polyphenol exhibiting superior...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Semisynthesis of Procyanidin B-2 3,3'-di-O-gallate (B2G2)

Executive Summary & Strategic Rationale

Procyanidin B-2 3,3'-di-O-gallate (B2G2) is a potent bioactive polyphenol exhibiting superior antineoplastic and anti-inflammatory properties compared to its non-galloylated precursor, Procyanidin B2 (PB2). While PB2 is abundant in sources like grape seeds and cocoa, the specific di-gallate ester (B2G2) exists in minute quantities, making isolation inefficient.

This guide details the semi-synthetic conversion of Procyanidin B2 into B2G2 . Unlike total synthesis (coupling monomers), this protocol leverages the pre-existing stereochemistry of the PB2 dimer.

The Core Challenge: Regioselectivity. PB2 contains ten phenolic hydroxyl groups (highly acidic, reactive) and two aliphatic secondary hydroxyls at the C3 positions (target for galloylation). Direct esterification results in a chaotic mixture of phenolic esters. The Solution: A "Protect-Derivatize-Deprotect" strategy using benzyl ethers to mask phenolic sites, forcing esterification exclusively at the C3 aliphatic alcohols.

Chemical Pathway Visualization

The following logic flow illustrates the synthetic route, highlighting the critical intermediate checkpoints.

G PB2 Starting Material: Procyanidin B2 (C30H26O12) Step1 Step 1: Global Phenolic Protection (Benzylation) PB2->Step1 Benzyl Bromide, K2CO3 DMF, 0°C to RT Inter1 Intermediate 1: Per-O-benzyl-Procyanidin B2 (Phenols masked, C3-OH free) Step1->Inter1 Step2 Step 2: Dual Steglich Esterification (Targeting C3/C3' Aliphatic OH) Inter1->Step2 Tri-O-benzylgallic acid DCC, DMAP, CH2Cl2 Inter2 Intermediate 2: Per-benzyl-B2-3,3'-di-O-gallate Step2->Inter2 Step3 Step 3: Global Deprotection (Hydrogenolysis) Inter2->Step3 H2, Pd(OH)2/C THF/MeOH Final Target Product: Procyanidin B2 3,3'-di-O-gallate (B2G2) Step3->Final

Figure 1: Synthetic workflow for the regioselective galloylation of Procyanidin B2.

Detailed Experimental Protocols

Phase 1: Phenolic Protection (Per-benzylation)

Objective: Selectively protect the 10 phenolic hydroxyls while leaving the two aliphatic C3-hydroxyls available. Note: While phenolic OH groups are more acidic (pKa ~10) than aliphatic OH (pKa ~16), forcing conditions can alkylate both. We utilize mild base conditions to favor phenolic alkylation.

Reagents:

  • Procyanidin B2 (HPLC purity >98%)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (

    
    , anhydrous)
    
  • Dimethylformamide (DMF, dry)

Protocol:

  • Dissolve Procyanidin B2 (1.0 eq) in dry DMF (0.1 M concentration) under argon atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (15.0 eq) . The excess base ensures complete deprotonation of phenols.
    
  • Add Benzyl bromide (12.0 eq) dropwise over 20 minutes.

    • Critical Insight: Do not use a massive excess (>20 eq) or high heat, as this may alkylate the C3-OH.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 24 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The polar starting material should disappear, replaced by a non-polar spot.

  • Workup: Pour mixture into ice-water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (SiO2, Hexane

    
     Hexane:EtOAc gradient) to isolate Per-O-benzyl-PB2 .
    
Phase 2: Steglich Esterification (Galloylation)

Objective: Install the galloyl moieties at the C3 and C3' positions. Challenge: The interflavan bond (


) creates steric hindrance, particularly for the "lower" unit. High-activity coupling agents are required.

Reagents:

  • Per-O-benzyl-PB2 (from Phase 1)

  • 3,4,5-Tri-O-benzylgallic acid (Acyl donor)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Dissolve Per-O-benzyl-PB2 (1.0 eq) and 3,4,5-Tri-O-benzylgallic acid (6.0 eq) in anhydrous DCM.

    • Why 6 equivalents? You need to drive the reaction at two sterically hindered sites. Excess acid ensures kinetics favor the di-ester over the mono-ester.

  • Add DMAP (2.0 eq) as the nucleophilic catalyst.

  • Cool to 0°C, then add DCC (6.0 eq) .

  • Warm to RT and reflux gently (40°C) for 48 hours.

    • Process Control: If HPLC shows mono-gallate intermediate persisting after 24h, add additional DCC/Acid (1.0 eq each).

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with dilute HCl (0.1 M), saturated

    
    , and brine.
    
  • Purification: Flash chromatography is critical here to separate the di-gallate from unreacted acid and mono-gallate byproducts.

Phase 3: Global Deprotection (Hydrogenolysis)

Objective: Remove all benzyl groups to release the final B2G2 product.

Reagents:

  • Per-benzyl-B2-3,3'-di-O-gallate

  • Palladium hydroxide on carbon (20% Pd, Pearlman's Catalyst) or Pd/C (10%)

  • THF/Methanol (1:1 v/v)

  • Hydrogen gas (

    
    )
    

Protocol:

  • Dissolve the protected ester in THF/MeOH.

  • Add catalyst (10-20% by weight of substrate).

  • Purge system with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient; 1-2 atm).
  • Stir vigorously at RT for 12–24 hours.

    • Caution: Monitor closely. Over-reduction is rare for procyanidins under these conditions, but prolonged exposure can sometimes degrade the interflavan bond.

  • Filtration: Filter through a Celite pad to remove Pd. Wash with MeOH.

  • Isolation: Evaporate solvent. The residue is the crude B2G2.

  • Final Polish: Semi-preparative HPLC (C18 column, Water/Acetonitrile gradient) is recommended for >98% purity suitable for biological assays.

Quantitative Analysis & Validation

To ensure the integrity of the synthesized B2G2, compare analytical data against the starting material (PB2) and the mono-gallate intermediates.

ParameterProcyanidin B2 (PB2)Synthesized B2G2Method of Verification
Molecular Weight 578.52 g/mol 882.73 g/mol LC-MS (ESI-) [M-H]-
Retention Time ~18.5 min~24.2 minRP-HPLC (C18, H2O/MeCN)
UV Max 280 nm280 nm (shoulder at 215 nm)UV-Vis Spectroscopy
1H NMR (C3-H) ~4.0 ppm (multiplet)~5.5 ppm (downfield shift)1H NMR (DMSO-d6)

*Note: Retention times are illustrative and depend on specific gradient conditions (e.g., 5-40% MeCN over 40 min).

Key Validation Checkpoint (NMR): The diagnostic signal for successful esterification is the downfield shift of the C3-proton signals. In PB2, the C3-H appears around 4.0 ppm. Upon galloylation, the deshielding effect of the ester carbonyl shifts this signal to approximately 5.3–5.6 ppm.

References

  • Tyagi, A., et al. (2014). "Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3, and AP1 transcription factors."[2] Nutrition and Cancer, 66(4), 736-746.[2]

  • Suda, M., et al. (2013). "Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities."[3] Bioorganic & Medicinal Chemistry Letters, 23(17), 4935-4939.[3]

  • Yu, Y., et al. (2026). "Large-Scale Semisynthesis of Bioactive Procyanidin B2 3,3′-di-O-gallate: Structural Characterization, Simulated In Vitro Digestion, and Protective Effects against Colitis."[4][5][6] Journal of Agricultural and Food Chemistry.

    • [7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Procyanidin Isomers

Welcome to the technical support center dedicated to the challenging yet critical task of separating procyanidin isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the challenging yet critical task of separating procyanidin isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods and troubleshoot common issues encountered during these separations. As a Senior Application Scientist, I will provide not only procedural guidance but also the scientific rationale behind each recommendation to empower you to make informed decisions in your laboratory.

Introduction: The Challenge of Procyanidin Isomer Separation

Procyanidins, a class of flavonoids, are oligomers and polymers of catechin and epicatechin units. Their structural complexity, arising from the degree of polymerization and the stereochemistry of the interflavan linkage, results in numerous isomers. These isomers often exhibit very similar physicochemical properties, making their separation by HPLC a significant analytical challenge. Co-elution of these isomers can lead to inaccurate quantification and misinterpretation of biological activity.

Column temperature is a critical, yet often underutilized, parameter in method development for the separation of these complex mixtures. By carefully controlling and optimizing the column temperature, it is possible to significantly improve resolution, shorten run times, and enhance peak shapes. This guide will walk you through the principles and practical steps for leveraging column temperature to conquer the complexities of procyanidin isomer separation.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature so important for the separation of procyanidin isomers?

A1: Column temperature influences several key chromatographic parameters that directly impact the separation of closely related isomers like procyanidins:

  • Mobile Phase Viscosity: Increasing the temperature decreases the viscosity of the mobile phase.[1][2] This leads to a lower system backpressure and allows for the use of higher flow rates, potentially reducing analysis time. More importantly, lower viscosity improves mass transfer, resulting in sharper, more efficient peaks.[1][2]

  • Analyte Retention and Selectivity: Temperature affects the thermodynamics of the interactions between the procyanidin isomers and the stationary phase. According to the van't Hoff equation, a change in temperature will alter the retention factor (k') of an analyte. Crucially, this change can be different for different isomers, thus altering the selectivity (α) of the separation.[3][4] This is often the key to resolving isomers that co-elute at ambient temperatures.

  • Kinetics of Interaction: Higher temperatures can increase the rate of the interactions between the analytes and the stationary phase, leading to more efficient chromatography.[2] For some complex molecules, elevated temperatures can also influence conformational changes, which may aid in their separation.

Q2: What is a good starting temperature for optimizing the separation of procyanidin isomers on a C18 column?

A2: A good starting point for temperature optimization is slightly above ambient, for example, 30°C to 40°C .[1][2] Many standard HPLC methods for flavonoids and procyanidins are performed in this range.[5][6] However, the optimal temperature can be highly dependent on the specific isomers of interest, the column chemistry, and the mobile phase composition. A systematic approach, as outlined in the troubleshooting section, is essential for finding the ideal temperature for your specific application.

Q3: Can increasing the temperature too much be detrimental to my separation?

A3: Yes, excessively high temperatures can have negative consequences. While moderate increases in temperature often improve peak shape and can enhance selectivity, very high temperatures might:

  • Reduce Resolution: In some cases, increasing the temperature can decrease the selectivity between certain isomer pairs, leading to poorer resolution.[1][2]

  • Degrade Analytes: Procyanidins, like many natural products, can be thermally labile. High temperatures may cause degradation of your analytes, leading to loss of signal and the appearance of artifact peaks.

  • Damage the Column: Exceeding the manufacturer's recommended temperature limit for your HPLC column can lead to irreversible damage to the stationary phase. Always check the column specifications before operating at elevated temperatures.

Troubleshooting Guide: Poor Resolution of Procyanidin Isomers

This section provides a step-by-step guide to troubleshoot and optimize your HPLC method when you encounter poor resolution of procyanidin isomers, with a focus on leveraging column temperature.

Problem: My procyanidin isomer peaks are co-eluting or poorly resolved.

Poor resolution is the most common challenge in the analysis of procyanidin isomers. The following workflow will guide you through a systematic approach to address this issue.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a structured approach to determine the optimal column temperature for your procyanidin isomer separation.

Objective: To evaluate the effect of column temperature on the resolution of critical procyanidin isomer pairs and identify the optimal temperature for the separation.

Materials:

  • HPLC system with a column oven and a UV or MS detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Your procyanidin sample or standard mixture

  • HPLC-grade solvents (e.g., water, acetonitrile, or methanol)

  • Acidic modifier (e.g., formic acid or acetic acid)

Procedure:

  • Initial Method Setup:

    • Prepare your mobile phase. A common starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Equilibrate the column with the initial mobile phase conditions at your starting temperature (e.g., 30°C).

  • Temperature Screening:

    • Inject your sample and acquire the chromatogram at the starting temperature (e.g., 30°C).

    • Increase the column temperature in systematic increments (e.g., 5°C or 10°C). A typical range to investigate is 30°C to 60°C .

    • Allow the column to equilibrate at each new temperature for at least 15-20 minutes before injecting the sample.

    • Acquire a chromatogram at each temperature setpoint.

  • Data Analysis:

    • For each chromatogram, identify the critical isomer pairs (i.e., the most poorly resolved peaks).

    • Calculate the resolution (Rs) between these critical pairs at each temperature. The goal is to achieve a resolution of ≥ 1.5 for baseline separation.

    • Observe changes in peak shape (e.g., peak width, tailing factor) and retention times.

  • Optimization and Refinement:

    • Based on your data, identify the temperature that provides the best resolution for your critical pairs.

    • You may need to perform finer temperature adjustments around the apparent optimum to pinpoint the ideal condition.

    • Once the optimal temperature is determined, you can proceed to optimize other parameters like the gradient slope and flow rate for further method refinement.

Data Presentation: Impact of Temperature on Resolution

The following table illustrates a hypothetical example of how to present your data from the temperature optimization study.

Column Temperature (°C)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)Observations
3015.215.51.1Significant peak overlap.
4014.815.21.4Improved separation, nearing baseline.
50 14.5 15.0 1.8 Baseline separation achieved.
6014.214.61.6Resolution slightly decreased.
Visualization: Logical Workflow for Temperature Optimization

The following diagram illustrates the decision-making process for optimizing column temperature to improve the resolution of procyanidin isomers.

G cluster_0 Troubleshooting Workflow start Poor Resolution of Procyanidin Isomers check_temp Is column temperature controlled? start->check_temp implement_oven Implement a column oven for stable temperature. check_temp->implement_oven No systematic_eval Perform systematic temperature evaluation (e.g., 30-60°C). check_temp->systematic_eval Yes implement_oven->systematic_eval analyze_res Analyze resolution (Rs) of critical pairs at each temperature. systematic_eval->analyze_res optimum_found Is baseline resolution (Rs >= 1.5) achieved? analyze_res->optimum_found fine_tune Fine-tune temperature around the optimum. optimum_found->fine_tune Yes other_params Optimize other parameters (gradient, flow rate). optimum_found->other_params No, but improvement seen fine_tune->other_params end Optimized Method other_params->end

Caption: A logical workflow for troubleshooting poor resolution of procyanidin isomers by optimizing column temperature.

Additional Troubleshooting Tips

  • Peak Tailing: If you observe peak tailing, ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the interaction of procyanidins with residual silanol groups on the stationary phase.[7]

  • Column Equilibration: Always ensure your column is fully equilibrated at the new temperature before injecting your sample. Insufficient equilibration can lead to retention time drift.

  • Method Validation: Once you have an optimized method, it is crucial to validate it for parameters such as linearity, precision, and accuracy to ensure reliable and reproducible results.[8][9]

By following the guidance in this technical support center, you will be well-equipped to systematically optimize your HPLC methods for the challenging but rewarding separation of procyanidin isomers.

References

  • Technical Support Center: Optimization of HPLC Parameters for Flavonoid Isomer Separation - Benchchem.
  • Technical Support Center: Troubleshooting HPLC Separation of Flavavid Isomers - Benchchem.
  • Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases - RSC Publishing.
  • (PDF) Development and validation of HPLC-MS methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - ResearchGate.
  • The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - ResearchGate.
  • Improving HPLC Separation of Polyphenols - LCGC International.
  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC.
  • Technical Support Center: Procyanidin Separation in Reverse-Phase HPLC - Benchchem.
  • Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products - PMC.
  • Optimization of Conditions for Extraction of Polyphenols and the Determination of the Impact of Cooking on Total Polyphenolic, Antioxidant, and Anticholinesterase Activities of Potato - MDPI.

Sources

Optimization

Minimizing hydrolysis of galloyl ester groups in procyanidin B-2 3,3'-di-O-gallate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Procyanidin B-2 3,3'-di-O-gallate. This guide provides in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Procyanidin B-2 3,3'-di-O-gallate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the critical challenge of minimizing the hydrolysis of its galloyl ester groups during experimental procedures. Our goal is to ensure the integrity of your research by providing you with the knowledge to maintain the stability of this potent bioactive compound.

Understanding the Challenge: The Susceptibility of Galloyl Ester Groups to Hydrolysis

Procyanidin B-2 3,3'-di-O-gallate (B2G2) is a promising natural compound with significant biological activities, including potent antioxidant and anti-inflammatory properties.[1][2] Its structure, featuring two gallic acid molecules ester-linked to a procyanidin B2 core, is key to its enhanced bioactivity compared to its non-galloylated counterparts. However, these ester linkages are also the molecule's Achilles' heel, making them susceptible to hydrolysis.

Hydrolysis of the galloyl ester groups leads to the formation of procyanidin B-2 3'-O-gallate, procyanidin B-2, and free gallic acid. This degradation not only reduces the potency of the compound but also introduces variability into experimental results, making it difficult to obtain reliable and reproducible data. This guide will equip you with the knowledge and protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote the hydrolysis of the galloyl ester groups in Procyanidin B-2 3,3'-di-O-gallate?

A1: The hydrolysis of the galloyl ester groups is primarily influenced by three main factors:

  • pH: The ester linkages are highly susceptible to both acid- and base-catalyzed hydrolysis. Generally, procyanidins are more stable in mildly acidic conditions (pH 3-4).[3] As the pH moves towards neutrality and into the alkaline range, the rate of hydrolysis increases significantly.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including ester hydrolysis.[4][5] Therefore, prolonged exposure to high temperatures during extraction, purification, or storage can lead to significant degradation of the galloyl ester groups.

  • Enzymatic Activity: The presence of esterase enzymes can rapidly catalyze the hydrolysis of the galloyl ester bonds.[6] These enzymes can be present in the source material (e.g., grape seeds) or introduced through microbial contamination.

Q2: I've noticed a change in the chromatographic profile of my Procyanidin B-2 3,3'-di-O-gallate sample over time. Could this be due to hydrolysis?

A2: Yes, a change in the chromatographic profile is a strong indicator of hydrolysis. When Procyanidin B-2 3,3'-di-O-gallate hydrolyzes, you will observe the appearance of new peaks corresponding to its hydrolysis products: procyanidin B-2 3'-O-gallate, procyanidin B-2, and gallic acid. A well-designed HPLC method can effectively separate and identify these compounds, allowing you to monitor the stability of your sample.

Q3: How can I minimize enzymatic hydrolysis during the extraction of Procyanidin B-2 3,3'-di-O-gallate from plant materials?

A3: To minimize enzymatic hydrolysis during extraction, consider the following strategies:

  • Rapid Inactivation of Enzymes: Immediately after harvesting, treat the plant material to inactivate endogenous enzymes. This can be achieved through methods like blanching (brief exposure to steam or boiling water) or by using organic solvents that denature proteins.

  • Use of Enzyme Inhibitors: Incorporating esterase inhibitors into your extraction solvent can be an effective strategy. While specific inhibitors for procyanidin gallates are not extensively documented, general esterase inhibitors may offer protection.

  • Control of Extraction Conditions: Perform the extraction at low temperatures and under mildly acidic conditions to create an environment that is less favorable for enzymatic activity.

Q4: What are the recommended storage conditions for Procyanidin B-2 3,3'-di-O-gallate to ensure its long-term stability?

A4: For long-term stability, Procyanidin B-2 3,3'-di-O-gallate should be stored as a dry, solid powder in a tightly sealed container, protected from light and moisture. The recommended storage temperature is -20°C or lower.[7] If you need to prepare a stock solution, it is best to do so in an anhydrous, aprotic solvent and store it at -80°C. Aqueous solutions are not recommended for long-term storage as they are prone to hydrolysis. If an aqueous solution is necessary for your experiment, it should be prepared fresh and used immediately.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low yield of Procyanidin B-2 3,3'-di-O-gallate after purification. Hydrolysis occurred during extraction or purification steps.- Review your extraction and purification protocols. Ensure that the pH of all aqueous solutions is maintained in the acidic range (pH 3-4).- Minimize the duration of exposure to aqueous solutions.- Perform all steps at low temperatures (e.g., on ice or in a cold room).- Use anhydrous solvents whenever possible.
Appearance of new peaks in the HPLC chromatogram of a stored sample. Hydrolysis has occurred during storage.- Verify your storage conditions. Ensure the sample is stored as a dry powder at -20°C or below, protected from light and moisture.- If stored as a solution, check the solvent and temperature. Avoid aqueous solutions for long-term storage.- Prepare fresh solutions for each experiment.
Inconsistent biological activity in different batches of Procyanidin B-2 3,3'-di-O-gallate. The degree of hydrolysis may vary between batches, leading to different concentrations of the active compound.- Implement a strict quality control protocol to assess the purity and integrity of each batch of Procyanidin B-2 3,3'-di-O-gallate using a validated HPLC method.- Ensure consistent handling and storage procedures for all batches.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of Procyanidin B-2 3,3'-di-O-gallate by HPLC

This protocol provides a general guideline for setting up an HPLC method to separate Procyanidin B-2 3,3'-di-O-gallate from its potential hydrolysis products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
207030
305050
351090
401090
419010
509010

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Expected Elution Order: Gallic acid -> Procyanidin B-2 -> Procyanidin B-2 3'-O-gallate -> Procyanidin B-2 3,3'-di-O-gallate.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of Procyanidin B-2 3,3'-di-O-gallate.

Hydrolysis_Pathway B2G2 Procyanidin B-2 3,3'-di-O-gallate B2G1 Procyanidin B-2 3'-O-gallate B2G2->B2G1 Hydrolysis B2G2->B2G1 B2 Procyanidin B-2 B2G1->B2 Hydrolysis GA Gallic Acid B2G1->GA + Gallic Acid B2->GA + Gallic Acid

Caption: Stepwise hydrolysis of Procyanidin B-2 3,3'-di-O-gallate.

Key Factors Influencing Galloyl Ester Stability

The following diagram summarizes the key factors that can lead to the hydrolysis of the galloyl ester groups in Procyanidin B-2 3,3'-di-O-gallate.

Influencing_Factors B2G2 Procyanidin B-2 3,3'-di-O-gallate (Intact) Hydrolysis Hydrolysis of Galloyl Esters B2G2->Hydrolysis Degradation Degradation Products (Reduced Activity) Hydrolysis->Degradation pH High pH (Neutral/Alkaline) pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Enzymes Esterases Enzymes->Hydrolysis Water Presence of Water Water->Hydrolysis

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of Procyanidin B-2 3,3'-di-O-gallate Standards

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Procyanidin B-2 3,3'-di-O-gallate. This guide is designed to provide you with in-depth know...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Procyanidin B-2 3,3'-di-O-gallate. This guide is designed to provide you with in-depth knowledge and practical solutions to ensure the integrity and stability of your valuable standards throughout their storage and use. Procyanidin B-2 3,3'-di-O-gallate, a key bioactive constituent of grape seed extract, is a promising compound in various research fields, including oncology and materials science.[1][2][3] However, its complex polyphenolic structure makes it susceptible to degradation, which can significantly impact experimental outcomes. This guide will equip you with the necessary information to mitigate these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Procyanidin B-2 3,3'-di-O-gallate standards.

Q1: What is Procyanidin B-2 3,3'-di-O-gallate and why is its stability a concern?

Procyanidin B-2 3,3'-di-O-gallate is a B-type proanthocyanidin dimer, specifically a galloylated procyanidin.[4][5] Its structure, rich in phenolic hydroxyl groups, makes it a potent antioxidant but also renders it susceptible to oxidative degradation.[6] Factors such as oxygen, light, heat, and pH can trigger chemical reactions that alter its structure and compromise its biological activity and analytical accuracy.[6][7]

Q2: What are the primary factors that lead to the degradation of Procyanidin B-2 3,3'-di-O-gallate?

The main culprits in the degradation of procyanidins are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.[6]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including epimerization and cleavage of the interflavan bond.[7]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation.[6][7]

  • pH: Procyanidins are generally more stable in acidic conditions. Neutral or alkaline pH can lead to structural rearrangements and accelerated degradation.[7][8][9]

Q3: What are the ideal storage conditions for solid Procyanidin B-2 3,3'-di-O-gallate standards?

For long-term stability, solid Procyanidin B-2 3,3'-di-O-gallate should be stored at or below -18°C in a tightly sealed container, protected from light and moisture.[4] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q4: How should I prepare and store stock solutions of Procyanidin B-2 3,3'-di-O-gallate?

When preparing stock solutions, use high-purity, degassed solvents. Common solvents for procyanidins include ethanol, DMSO, and dimethyl formamide. Due to their limited stability in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of procyanidins in solution can be influenced by the solvent's polarity and the presence of water.[10]

Q5: How does galloylation affect the stability of Procyanidin B-2 3,3'-di-O-gallate?

The presence of galloyl moieties can influence the stability of procyanidins. While galloylation can enhance biological activity, it may also affect the molecule's susceptibility to degradation. Some studies suggest that galloylated proanthocyanidins may have increased resistance to enzymatic degradation.[11] However, the additional hydroxyl groups can also be potential sites for oxidation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of Procyanidin B-2 3,3'-di-O-gallate standards.

Issue Possible Cause(s) Troubleshooting Steps & Rationale
Unexpectedly low analytical signal or loss of biological activity Degradation of the standard due to improper storage or handling.1. Verify Storage Conditions: Confirm that the solid standard has been consistently stored at ≤ -18°C, protected from light and moisture. For solutions, ensure they were stored at low temperatures and for a minimal duration. 2. Prepare a Fresh Stock Solution: Dissolve a fresh sample of the solid standard in a high-purity, degassed solvent immediately before use. 3. Perform a Purity Check: Analyze the standard using a validated HPLC method to assess its purity and identify any degradation products. A shift in retention time or the appearance of new peaks can indicate degradation.
Color change of the standard (solid or solution) Oxidation of the phenolic compounds.1. Minimize Oxygen Exposure: Handle the solid standard and prepare solutions under an inert atmosphere (e.g., in a glove box or by purging vials with nitrogen/argon). 2. Protect from Light: Store both solid and solution forms in amber vials or wrap containers with aluminum foil.[7] 3. Evaluate Solvent Quality: Ensure solvents are of high purity and free from peroxides, which can initiate oxidation.
Inconsistent or irreproducible analytical results (e.g., varying peak areas in HPLC) Instability of the compound in the analytical mobile phase or autosampler.1. Optimize Mobile Phase pH: Procyanidins are generally more stable in acidic mobile phases (pH 3-4). Consider adding a small percentage of formic or acetic acid to your mobile phase.[7] 2. Control Autosampler Temperature: If your HPLC system allows, set the autosampler temperature to a low value (e.g., 4°C) to minimize degradation of the sample while it awaits injection. 3. Limit Sample Residence Time: Inject samples as soon as possible after they are placed in the autosampler.
Appearance of new peaks in the chromatogram Degradation of Procyanidin B-2 3,3'-di-O-gallate into smaller fragments or formation of oxidation products.1. Analyze Degradation Products: If your system is equipped with a mass spectrometer (LC-MS), attempt to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway. 2. Review Handling Procedures: Scrutinize your entire workflow, from sample preparation to analysis, to identify potential sources of degradation (e.g., prolonged exposure to room temperature, use of non-degassed solvents).

Best Practices for Long-Term Storage

To ensure the long-term integrity of your Procyanidin B-2 3,3'-di-O-gallate standards, adhere to the following best practices:

  • Solid Storage:

    • Temperature: Store at or below -18°C.[4]

    • Atmosphere: Store under an inert gas (argon or nitrogen) to displace oxygen.

    • Container: Use amber glass vials with airtight seals.

    • Light: Keep in the dark.

    • Moisture: Store in a desiccator or a moisture-controlled environment.

  • Solution Storage:

    • Preparation: Prepare solutions immediately before use whenever possible.

    • Solvents: Use high-purity, degassed solvents.

    • Temperature: For short-term storage, store at -20°C or -80°C.

    • Aliquoting: Dispense into single-use aliquots to avoid multiple freeze-thaw cycles.

    • pH: If preparing aqueous solutions, maintain a slightly acidic pH (around 3-4) for enhanced stability.[7]

Summary of Procyanidin Stability Under Various Conditions

The following table summarizes general findings on procyanidin stability from the literature. Note that specific degradation rates for Procyanidin B-2 3,3'-di-O-gallate may vary.

Condition Effect on Stability Recommendation Supporting Evidence
High Temperature (>25°C) Accelerates degradation.Store at low temperatures (≤ -18°C for solid, ≤ -20°C for solution).Studies on dark chocolate and cocoa powder show increased degradation of procyanidins at higher temperatures.[12]
Exposure to Light (especially UV) Induces photochemical degradation.Store in amber vials or protect from light with foil.Light exposure is a known factor in the degradation of phenolic compounds.[6][7]
Exposure to Oxygen Promotes oxidation.Store under an inert atmosphere and use degassed solvents.Oxygen is a key driver of oxidative degradation of proanthocyanidins.[6]
Neutral to Alkaline pH (>7) Increases degradation rate.Maintain an acidic pH (3-4) for solutions.Procyanidins are generally more stable in acidic environments.[7][8]

Experimental Protocol: Assessment of Standard Stability

This protocol outlines a general procedure for monitoring the stability of your Procyanidin B-2 3,3'-di-O-gallate standard over time.

  • Initial Analysis (Time Zero): a. Prepare a fresh stock solution of your standard at a known concentration. b. Analyze the solution using a validated reversed-phase HPLC method with UV detection (e.g., at 280 nm). c. Record the peak area and retention time of the main peak. This will serve as your baseline.

  • Storage of Aliquots: a. Dispense the remaining stock solution into several small, amber vials. b. Store these aliquots under your intended long-term storage conditions (e.g., -20°C or -80°C).

  • Time-Point Analysis: a. At regular intervals (e.g., 1, 3, 6, and 12 months), thaw one aliquot. b. Analyze the thawed solution using the same HPLC method as in the initial analysis. c. Compare the peak area of the main peak to the baseline measurement to calculate the percentage of degradation. d. Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis: a. Plot the percentage of the remaining Procyanidin B-2 3,3'-di-O-gallate against time to determine its stability profile under your specific storage conditions.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of Procyanidin B-2 3,3'-di-O-gallate.

StabilityFactors cluster_compound Procyanidin B-2 3,3'-di-O-gallate Standard cluster_outcomes Consequences of Degradation Compound Procyanidin B-2 3,3'-di-O-gallate Degradation Degradation (Oxidation, Cleavage) Temperature High Temperature Temperature->Degradation Light Light Exposure (UV) Light->Degradation Oxygen Oxygen Oxygen->Degradation pH Neutral/Alkaline pH pH->Degradation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity InaccurateResults Inaccurate Analytical Results Degradation->InaccurateResults

Caption: Factors influencing the degradation of Procyanidin B-2 3,3'-di-O-gallate.

References

  • Influence of Acetaldehyde, pH, and Temperature on Transformation of Procyanidins in Model Wine Solutions. (2025). ResearchGate. [Link]

  • Large-Scale Semisynthesis of Bioactive Procyanidin B2 3,3′-di-O-gallate: Structural Characterization, Simulated In Vitro Digestion, and Protective Effects against Colitis. (2026). Journal of Agricultural and Food Chemistry. [Link]

  • Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health. (n.d.). PMC. [Link]

  • Large-Scale Semisynthesis of Bioactive Procyanidin B2 3,3'-di- O-gallate: Structural Characterization, Simulated In Vitro Digestion, and Protective Effects against Colitis. (2026). PubMed. [Link]

  • Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. (2015). ResearchGate. [Link]

  • Study on Degradation Process of Procyanidins. (2014). Asian Journal of Chemistry. [Link]

  • Nanoparticles loaded with procyanidin B2-3′-O-gallate from grape seed: preparation, characterization and antioxidant activity. (2023). ResearchGate. [Link]

  • Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors. (n.d.). PMC. [Link]

  • Procyanidin B2-3'-O-Gallate Derived from Grape Seed Polymeric Procyanidins via the Galloyl-Attached Nucleophilic Degradation as a Potential Hepatoprotective Agent. (2026). ResearchGate. [Link]

  • The importance of polymerization and galloylation for the antiproliferative properties of procyanidin-rich natural extracts. (2025). ResearchGate. [Link]

  • Does the pH of the grape seed extract interfere in the biomodification capacity of dentin collagen?. (2024). PMC. [Link]

  • Procyanidin B2 3″-O-gallate Isolated from Reynoutria elliptica Prevents Glutamate-Induced HT22 Cell Death by Blocking the Accumulation of Intracellular Reactive Oxygen Species. (2019). MDPI. [Link]

  • procyanidin B2 3-O-gallate. (n.d.). PubChem. [Link]

  • Procyanidins: Structural Properties, Production Methods, and Modern Applications. (n.d.). PMC. [Link]

  • Research progress on analysis methods of procyanidins. (2025). ResearchGate. [Link]

  • Galloylated proanthocyanidins in dentin matrix exhibit biocompatibility and induce differentiation in dental stem cells. (n.d.). PMC. [Link]

  • Effect of Day Temperature and Light Intensity on Coloration of Vitis vinifera L. Grapes1. (n.d.). ASHS Journals. [Link]

  • (PDF) The effect of storage temperature and thermal processing on catechins, procyanidins and total flavonoid stability in commercially available cocoa powders. (n.d.). ResearchGate. [Link]

  • Procyanidin B2 3,3″-di-O-gallate induces oxidative stress-mediated cell death in prostate cancer cells via inhibiting MAP kinase phosphatase activity and activating ERK1/2 and AMPK. (n.d.). PMC. [Link]

  • HPLC chromatogram recorded at 280 nm of the model solution containing procyanidin B2 3. (n.d.). ResearchGate. [Link]

  • Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. (2021). PMC. [Link]

  • Nighttime Temperatures and Sunlight Intensities Interact to Influence Anthocyanin Biosynthesis and Photooxidative Sunburn in “Fuji” Apple. (n.d.). Frontiers. [Link]

  • Procyanidin B2 3,3(″)-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3, and AP1 transcription factors. (n.d.). PubMed. [Link]

  • HPLC Determination of Proanthocyanidin B2 in Different Varieties of Apples. (n.d.). 食品科学. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). ResearchGate. [Link]

  • Processing and storage effects on procyanidin composition and concentration of processed blueberry products. (2009). PubMed. [Link]

  • Influence of extraction methods on stability of flavonoids. (2011). PubMed. [Link]

  • Evaluating the Influence of Temperature on Proanthocyanidin Biosynthesis in Developing Grape Berries (Vitis Vinifera L.). (2020). PubMed. [Link]

  • Effects of Procyanidin on Meat Quality and Shelf-Life for Preserving Pork Patties during Chilled Storage. (n.d.). NIH. [Link]

  • AIR TEMPERATURE AND SUNLIGHT INTENSITY OF DIFFERENT GROWING PERIOD AFFECTS THE BIOMASS, LEAF COLOR AND BETACYANIN PIGMENT ACCUMU. (n.d.). Journal of Central European Agriculture. [Link]

  • Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest. (2024). PMC. [Link]

  • Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate. (n.d.). Czech Journal of Food Sciences. [Link]

  • Combined effects of sunlight and tempering treatment on the oligomeric procyanidin formation in dried ume ( Prunus mume Sieb. et Zucc.). (2021). ResearchGate. [Link]

  • A galloylated dimeric proanthocyanidin from grape seed exhibits dentin biomodification potential. (2014). PMC. [Link]

  • Influence of solvents on the antioxidant property of flavonoids. (2025). ResearchGate. [Link]

  • (PDF) Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi. (2015). ResearchGate. [Link]

  • Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi. (n.d.). David Publishing. [Link]

  • The Effects of Different Solvents on Phenolic, Flavonoid, Anthocyanin Contents and Free Radical Scavenging Activity on Pomegranate Juice and Seeds. (2023). Periodica Polytechnica. [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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